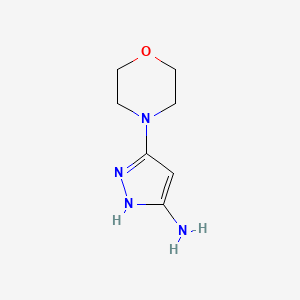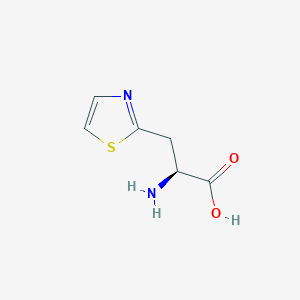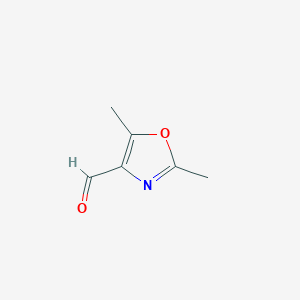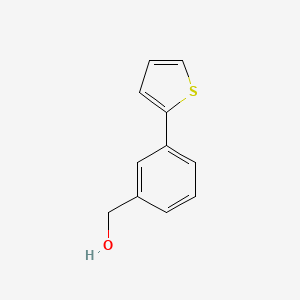
5-Morpholino-1H-pyrazol-3-amine
Descripción general
Descripción
5-Morpholino-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
5-Morpholino-1H-pyrazol-3-amine derivatives have been synthesized and evaluated for their pharmacological activities. For instance, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists, including compounds like S1RA (E-52862), demonstrated significant activity in neuropathic pain models (Díaz et al., 2012).
Chemical Reactions and Properties
These compounds are involved in various chemical reactions and possess unique properties. For example, they react differently with nitrogen bases, leading to the formation of new derivatives with potential pharmacological properties (Shablykin et al., 2008). Additionally, they are used in the synthesis of fluorescent compounds with large Stokes shifts, highlighting their potential in materials science (Odin et al., 2022).
Antitumor and Antimicrobial Applications
Several derivatives of this compound have shown promising antitumor and antimicrobial activities. For instance, compounds synthesized with morpholine moiety demonstrated significant in vitro activities against human lung cancer and hepatocellular carcinoma (Gomha et al., 2018). Additionally, novel derivatives containing pyrazole, pyrimidine, and morpholine analogues exhibited antimicrobial activity against different bacterial and fungal strains (Desai et al., 2016).
Catalysis and Synthesis
These compounds are also utilized in catalysis and the synthesis of various chemical structures. For instance, they have been used in copper-catalyzed tandem reactions for the synthesis of pyrazolo[5,1-a]isoquinolines (Wen et al., 2015). Furthermore, their role in the synthesis of novel Schiff and Mannich bases, which showed cytotoxic properties in Hep G2 cells, highlights their utility in medicinal chemistry (Sunil et al., 2011).
Mecanismo De Acción
Target of Action
5-Morpholino-1H-pyrazol-3-amine is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . The exact interaction between this compound and its targets needs further investigation.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei , suggesting that they may interfere with the parasites’ metabolic pathways.
Result of Action
It is known that some pyrazole derivatives can inhibit the growth ofLeishmania aethiopica and Plasmodium berghei , suggesting that this compound may have similar effects.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Morpholino-1H-pyrazol-3-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and other non-covalent interactions with its targets, which can influence the activity of these biomolecules . For instance, this compound has been shown to interact with kinases, which are enzymes that play a key role in cell signaling pathways . By binding to the active site of these enzymes, this compound can modulate their activity, leading to changes in downstream signaling events.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that control cell growth and differentiation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular processes highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate access . This inhibition can lead to a cascade of downstream effects, including changes in cell signaling pathways and gene expression . Additionally, this compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene transcription . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for the use of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can exert therapeutic effects by modulating enzyme activity and cell signaling pathways . At higher doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound can affect its biological activity and interactions with target biomolecules . Additionally, binding proteins can influence the transport and distribution of this compound by modulating its availability and stability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-morpholin-4-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-6-5-7(10-9-6)11-1-3-12-4-2-11/h5H,1-4H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXSLDDVUHUPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398985 | |
| Record name | 5-Morpholino-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756814-98-9 | |
| Record name | 5-Morpholino-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)


![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)



